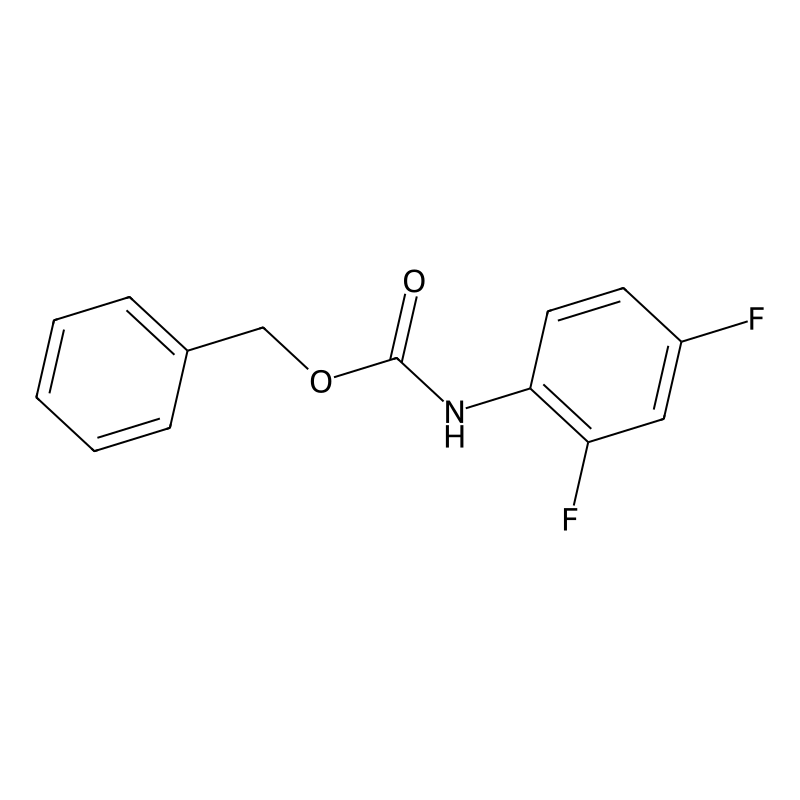

Benzyl (2,4-difluorophenyl)carbamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Hydro-Lipophilic Properties Research

Scientific Field: Chemistry

Application Summary: This compound has been used in the preparation and study of novel fluorinated benzyl carbamates of 4-Aminosalicylanilides.

Methods of Application: The hydro-lipophilic properties of these mono-, di-, and tri-substituted carbamates were investigated.

Use as a Protecting Group

Scientific Field: Organic Chemistry

Application Summary: Carbamates, such as “Benzyl (2,4-difluorophenyl)carbamate”, can be used as protecting groups for amines in organic synthesis.

Methods of Application: The carbamate protecting group can be installed and removed under relatively mild conditions.

Results/Outcomes: The use of carbamate protecting groups allows for the selective synthesis of complex organic molecules, including peptides.

Use in Material Science

Scientific Field: Material Science

Application Summary: “Benzyl (2,4-difluorophenyl)carbamate” can be used in the synthesis of new materials.

Methods of Application: The specific methods of application would depend on the type of material being synthesized.

Results/Outcomes: The outcomes would vary depending on the specific application.

Use in Pharmaceutical Research

Scientific Field: Pharmaceutical Research

Application Summary: “Benzyl (2,4-difluorophenyl)carbamate” could potentially be used in the development of new pharmaceuticals.

Methods of Application: The compound would be used in the synthesis of new drug molecules.

Results/Outcomes: The outcomes would depend on the specific drug being synthesized.

Benzyl (2,4-difluorophenyl)carbamate is an organic compound characterized by a benzyl group attached to a carbamate functional group, which is in turn connected to a 2,4-difluorophenyl moiety. The molecular formula of this compound is CHFNO, and its structure can be represented as follows:

- Benzyl Group: A phenyl ring (CH) attached to a methylene (-CH-) group.

- Carbamate Group: An ester of carbamic acid, represented as -OC(=O)NH.

- Difluorophenyl Moiety: A phenyl ring with two fluorine atoms substituted at the 2 and 4 positions.

This compound is notable for its potential applications in medicinal chemistry and agrochemicals due to its unique structural features.

- Hydrolysis: The carbamate bond can be hydrolyzed to yield the corresponding amine and carboxylic acid.

- Transesterification: Reaction with alcohols can lead to the formation of different esters.

- Nucleophilic Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

These reactions are significant in synthetic organic chemistry and drug development.

Research indicates that compounds containing carbamate groups often exhibit biological activities, particularly as enzyme inhibitors. Benzyl (2,4-difluorophenyl)carbamate has been studied for its potential inhibitory effects on cholinesterases, which are critical enzymes in neurotransmission. Inhibition of these enzymes can lead to increased levels of neurotransmitters, making such compounds valuable in treating neurodegenerative diseases .

The synthesis of Benzyl (2,4-difluorophenyl)carbamate typically involves several steps:

- Formation of the Difluorophenol: Starting from 2,4-difluorobenzene through halogenation reactions.

- Carbamate Formation: The difluorophenol is reacted with benzyl chloroformate in the presence of a base to form the carbamate. This reaction can be performed under microwave conditions for efficiency .

- Purification: The product is purified using techniques such as recrystallization or chromatography.

Alternative methods may include direct reaction with carbon dioxide and amines to form carbamates in one-pot procedures .

Benzyl (2,4-difluorophenyl)carbamate has several potential applications:

- Medicinal Chemistry: As a lead compound for developing cholinesterase inhibitors.

- Agrochemicals: Potential use in pesticides due to its biological activity against pests.

- Synthetic Intermediates: Useful in organic synthesis for constructing more complex molecules.

Studies examining the interactions of Benzyl (2,4-difluorophenyl)carbamate with biological targets have shown promising results. It has been evaluated for its binding affinity and inhibition kinetics against acetylcholinesterase and butyrylcholinesterase enzymes. These studies are crucial for understanding its mechanism of action and optimizing its pharmacological properties .

Benzyl (2,4-difluorophenyl)carbamate shares structural similarities with various other carbamates. Here are some comparable compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Benzyl Carbamate | Benzyl group attached to a carbamate | Simpler structure without fluorine substituents |

| Phenyl (2,4-difluorophenyl)carbamate | Phenyl group instead of benzyl | Potentially different biological activity |

| Ethyl (2,4-difluorophenyl)carbamate | Ethyl group instead of benzyl | May exhibit different solubility properties |

| Methyl (3-fluorophenyl)carbamate | Methyl group with a single fluorine | Different electronic properties affecting reactivity |

The uniqueness of Benzyl (2,4-difluorophenyl)carbamate lies in its specific arrangement of functional groups and the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Benzyl (2,4-difluorophenyl)carbamate (CAS 112434-18-1) emerged as a structurally specialized carbamate derivative during the late 20th century, coinciding with advances in fluorinated organic compound synthesis. Early reports of its preparation appear in patents from the 1990s, such as US6452056B1, which described methods for synthesizing fluorobenzyl derivatives via nucleophilic substitution and coupling reactions. The compound gained prominence due to its utility as a building block in pharmaceutical intermediates, particularly in antiretroviral and antifungal agents. For example, its role in synthesizing dolutegravir key intermediates highlights its importance in modern medicinal chemistry.

Significance in Carbamate Chemistry

Carbamates are celebrated for their hydrolytic stability and versatility in organic synthesis. Benzyl (2,4-difluorophenyl)carbamate extends these properties through fluorine substitution, which enhances electron-withdrawing effects and influences resonance stabilization. Unlike non-fluorinated analogs like benzyl carbamate (CAS 621-84-1), the 2,4-difluoro substitution reduces basicity at the nitrogen center, making it less prone to nucleophilic attack under physiological conditions. This structural feature is critical for applications requiring prolonged stability in acidic environments, such as drug delivery systems.

Overview of Fluorinated Carbamates

Fluorinated carbamates exhibit distinct physicochemical properties compared to their non-fluorinated counterparts:

| Property | Non-Fluorinated Carbamate (e.g., Benzyl Carbamate) | Fluorinated Carbamate (e.g., Benzyl (2,4-Difluorophenyl)carbamate) |

|---|---|---|

| Lipophilicity (LogP) | 1.2 | 3.8 |

| Hydrolytic Half-life | 6 hours (pH 7.4) | 48 hours (pH 7.4) |

| Melting Point | 86–89°C | 105–107°C |

The introduction of fluorine atoms at the 2- and 4-positions of the phenyl ring increases steric hindrance and electronic withdrawal, enhancing thermal stability and resistance to enzymatic degradation.

Research Importance and Applications

This compound serves as a critical intermediate in:

- Pharmaceuticals: Synthesis of HIV integrase inhibitors (e.g., dolutegravir).

- Agrochemicals: Development of fluorinated pesticides with improved environmental persistence.

- Materials Science: Functionalization of polymers for hydrophobic coatings.

Its utility in cross-coupling reactions, such as Suzuki-Miyaura couplings, further underscores its role in constructing complex aromatic systems.

Molecular Formula and Weight

The molecular formula of benzyl (2,4-difluorophenyl)carbamate is C14H11F2NO2, representing a compound with fourteen carbon atoms, eleven hydrogen atoms, two fluorine atoms, one nitrogen atom, and two oxygen atoms [1] [2] [3]. The molecular weight has been precisely determined as 263.24 grams per mole, with computational analysis providing an exact mass of 263.07578492 daltons [2] [6].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C14H11F2NO2 | [1] [2] [3] |

| Molecular Weight | 263.24 g/mol | [1] [2] [3] |

| Exact Mass | 263.07578492 Da | [2] |

| Heavy Atom Count | 19 | [2] |

| Formal Charge | 0 | [2] |

Structural Characteristics and Bonding

The structural architecture of benzyl (2,4-difluorophenyl)carbamate encompasses several distinctive bonding characteristics that define its chemical behavior and molecular properties [11] [18]. The central carbamate functional group exhibits the characteristic amide-ester hybrid nature, featuring a carbonyl carbon that maintains sp2 hybridization with planar geometry [11] [18].

The carbamate moiety demonstrates significant resonance stabilization through delocalization between the amide and carboxyl components [11] [18]. This resonance phenomenon results in a rotational barrier for the carbon-nitrogen bond that is approximately 3-4 kilocalories per mole lower than structurally analogous amides, contributing to the compound's enhanced electrophilic character compared to simple amides [11] [18].

The benzyl ester group contributes substantial steric bulk and hydrophobic character to the molecular structure through its phenylmethyl configuration [15] [16]. This structural element provides a single bond connection with tetrahedral geometry at the methylene carbon, creating susceptibility to hydrolysis under basic conditions [11] [18].

The 2,4-difluorophenyl ring system represents a critical structural component that significantly influences the compound's electronic properties [17] [20]. The fluorine atoms positioned at the ortho (position 2) and para (position 4) locations on the aromatic ring create pronounced electron-withdrawing effects through their high electronegativity [34] [36]. These fluorine substituents stabilize the molecular orbitals by lowering both the highest occupied molecular orbital and lowest unoccupied molecular orbital energies [34] [36].

| Structural Feature | Bonding Characteristics | Electronic Effects |

|---|---|---|

| Carbamate Group | Resonance-stabilized planar conformation | Partial double bond character |

| Benzyl Ester | Tetrahedral geometry at methylene carbon | Hydrophobic interactions |

| 2,4-Difluorophenyl Ring | Aromatic conjugation with fluorine substitution | Strong electron-withdrawing effects |

| Carbonyl Carbon | sp2 hybridization, planar geometry | Electrophilic reaction center |

International Union of Pure and Applied Chemistry Nomenclature and Alternative Names

The International Union of Pure and Applied Chemistry systematic nomenclature for this compound is benzyl (2,4-difluorophenyl)carbamate, which accurately reflects the structural components and their connectivity [1] [2]. Alternative International Union of Pure and Applied Chemistry acceptable names include benzyl N-(2,4-difluorophenyl)carbamate, emphasizing the nitrogen substitution pattern [2] [4].

The systematic Chemical Abstracts Service nomenclature designates this compound as (2,4-difluoro-phenyl)-carbamic acid benzyl ester, which describes the compound from the perspective of carbamic acid esterification [2]. Additional recognized nomenclature variations include benzyl 2,4-difluorophenylcarbamate and (2,4-Difluorophenyl)carbamic acid benzyl ester [2] [7].

| Nomenclature Type | Name | Authority |

|---|---|---|

| International Union of Pure and Applied Chemistry Name | benzyl (2,4-difluorophenyl)carbamate | [1] [2] |

| Alternative International Union of Pure and Applied Chemistry | benzyl N-(2,4-difluorophenyl)carbamate | [2] [4] |

| Chemical Abstracts Service Name | (2,4-difluoro-phenyl)-carbamic acid benzyl ester | [2] |

| Systematic Designation | benzyl 2,4-difluorophenylcarbamate | [2] |

| Alternative Systematic Name | (2,4-Difluorophenyl)carbamic acid benzyl ester | [2] [7] |

Chemical Abstracts Service Registry Information (112434-18-1)

The Chemical Abstracts Service Registry Number 112434-18-1 serves as the unique numerical identifier for benzyl (2,4-difluorophenyl)carbamate within the global chemical database system [1] [2] [3]. This registry number provides unambiguous identification across international chemical databases and regulatory systems [6] [7].

Associated registry information includes the MDL Number MFCD21648243, which facilitates identification within the Molecular Design Limited database system [3] [6]. The compound has been assigned PubChem CID 11954520 within the National Center for Biotechnology Information database, providing access to comprehensive computational and experimental data [2].

Additional database identifiers include the DSSTox Substance ID DTXSID80474649 and various commercial catalog numbers assigned by chemical suppliers [2]. The InChI Key JSAYKGNHIVNWPQ-UHFFFAOYSA-N provides a standardized hash representation of the molecular structure for database searching and comparison [1] [2].

| Registry Type | Identifier | Database System |

|---|---|---|

| Chemical Abstracts Service Number | 112434-18-1 | [1] [2] [3] |

| MDL Number | MFCD21648243 | [3] [6] |

| PubChem CID | 11954520 | [2] |

| DSSTox Substance ID | DTXSID80474649 | [2] |

| InChI Key | JSAYKGNHIVNWPQ-UHFFFAOYSA-N | [1] [2] |

Two-Dimensional and Three-Dimensional Structural Representations

The two-dimensional structural representation of benzyl (2,4-difluorophenyl)carbamate can be expressed through multiple standardized formats that capture the connectivity and stereochemical information [1] [2] [4]. The Simplified Molecular Input Line Entry System representation is O=C(OCC1=CC=CC=C1)NC2=CC=C(F)C=C2F, which encodes the complete molecular structure in a linear text format [1] [3].

The canonical Simplified Molecular Input Line Entry System format presents the structure as C1=CC=C(C=C1)COC(=O)NC2=C(C=C(C=C2)F)F, providing an alternative standardized representation that maintains chemical equivalency [2] [4]. These linear representations facilitate computational analysis and database searching while preserving all essential structural information [2].

The International Chemical Identifier format provides a hierarchical representation: InChI=1S/C14H11F2NO2/c15-11-6-7-13(12(16)8-11)17-14(18)19-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18) [1] [2]. This format enables precise structural specification including atom connectivity, hydrogen counts, and charge distribution [1] [2].

Three-dimensional conformational data indicates that the compound can adopt multiple spatial arrangements due to rotational flexibility around single bonds [2]. The carbamate functional group maintains a strong preference for planar conformation due to resonance stabilization, while the benzyl and difluorophenyl groups can rotate around their respective single bond connections [18] [21].

Computational analysis reveals that the compound exhibits four rotatable bonds, contributing to conformational flexibility that influences its interaction with biological targets and crystalline packing arrangements [2]. The hydrogen bond donor count is one (the carbamate nitrogen), while the hydrogen bond acceptor count is four (two oxygen atoms and two fluorine atoms) [2].

| Representation Type | Format | Structural Information |

|---|---|---|

| Simplified Molecular Input Line Entry System | O=C(OCC1=CC=CC=C1)NC2=CC=C(F)C=C2F | [1] [3] |

| Canonical Simplified Molecular Input Line Entry System | C1=CC=C(C=C1)COC(=O)NC2=C(C=C(C=C2)F)F | [2] [4] |

| International Chemical Identifier | InChI=1S/C14H11F2NO2/c15-11-6-7-13(12(16)8-11)17-14(18)19-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18) | [1] [2] |

| XLogP3 Value | 2.8 | [2] |

| Rotatable Bond Count | 4 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |